2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide
Overview
Description
2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These derivatives are known for their potential in creating low-toxic and highly active substances, with a variety of applications due to their high biological activity. The specific structure of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide makes it a candidate for further chemical modifications and potential use in various biological applications .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide, can be achieved through several methods. One approach involves the palladium-catalyzed addition of hydrazides to halogenated compounds, such as 2-chloropyridine, followed by dehydration under specific conditions, such as microwave irradiation in acetic acid . Another method includes the reaction of thiocarbohydrazide with substituted phenoxy acetic acid, followed by treatment with various substituted aromatic aldehydes and further reaction with chloroacetic acid . Additionally, the Pinner reaction strategy has been used to synthesize a series of 2-(1H-1,2,4-triazol-3-yl)acetates, which are structurally related to the compound of interest .
Molecular Structure Analysis
The molecular structure of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide derivatives is characterized by the presence of the 1,2,4-triazole ring, which can be substituted at various positions to yield a range of derivatives with different properties. The structure of these compounds is typically established using modern physico-chemical analysis methods, including elemental analysis, 1H-NMR spectroscopy, and chromatography-mass spectral studies .
Chemical Reactions Analysis
The 1,2,4-triazole derivatives, including 2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide, can undergo various chemical transformations. These transformations can lead to the formation of new compounds with potential biological activities. For instance, the reaction of N,N-acetals of acylketenes with tosylazide has been used to synthesize 5-amino-4-acyl-1,2,3-triazoles, which are structurally related and could provide insights into the reactivity of the compound .
Physical and Chemical Properties Analysis
The physico-chemical properties of 1,2,4-triazole derivatives are crucial for their potential applications. These properties include melting points, solubility, stability, and reactivity. For example, the melting point of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides derivatives was determined using an automatic device, and their individuality was proved by HPLC-MS. Such studies are essential for the identification and characterization of new compounds .
Scientific Research Applications
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Anticancer Agents
- Field : Medicinal Chemistry
- Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
- Method : The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme as a possible target .
- Results : Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
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Various Biological Activities
- Field : Biochemistry
- Application : Triazole derivatives, including 1,2,4-triazole, have been found to exhibit a wide range of biological activities . These include antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, anti-cancer and anti-corrosion properties .
- Method : Various synthetic methods have been used to produce 1,2,4-triazole derivatives, including from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .
- Results : The specific results or outcomes obtained would depend on the specific biological activity being studied .
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Pharmaceutical Applications
- Field : Pharmaceutical Chemistry
- Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .
- Method : Various synthetic methods have been used to produce 1,2,4-triazole derivatives .
- Results : The specific results or outcomes obtained would depend on the specific biological activity being studied .
-
Antimicrobial Agents
- Field : Biochemistry
- Application : 1,2,4-Triazole derivatives have been introduced as an antimicrobial agent .
- Method : Various synthetic methods have been used to produce 1,2,4-triazole derivatives .
- Results : The specific results or outcomes obtained would depend on the specific biological activity being studied .
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Synthesis of Heteroaromatic Compounds
- Field : Organic Chemistry
- Application : Pyrazines and pyridazines fused to 1,2,3-triazoles comprise a set of heterocycles obtained through a variety of synthetic routes . These heterocycles have been used in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .
- Method : Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
- Results : The specific results or outcomes obtained would depend on the specific application being studied .
-
Pharmacological Potentials
- Field : Pharmacology
- Application : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
- Method : Various synthetic methods have been used to produce 1,2,4-triazole derivatives .
- Results : The specific results or outcomes obtained would depend on the specific biological activity being studied .
properties
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6O/c5-4-7-2-10(9-4)1-3(11)8-6/h2H,1,6H2,(H2,5,9)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGVQDFRGRKMGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234269 | |
Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-1,2,4-triazol-1-yl)acetohydrazide | |
CAS RN |
832737-88-9 | |
Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832737-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-1H-1,2,4-triazole-1-acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901234269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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